molecular formula C16H11FN2O2 B11713637 (2Z)-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide

(2Z)-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B11713637
M. Wt: 282.27 g/mol
InChI Key: WWTIANIKBDXELD-UHFFFAOYSA-N
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Description

(2Z)-2-[(2-Fluorophenyl)imino]-2H-chromene-3-carboxamide is a synthetic chromene derivative characterized by a benzopyran core substituted with a 2-fluorophenyl imino group at position 2 and a carboxamide moiety at position 2. This compound belongs to a broader class of chromene-3-carboxamides, which are studied for their diverse pharmacological properties, including kinase inhibition and antimicrobial activity .

Key structural features include:

  • Chromene backbone: A fused benzene and pyran ring system.
  • 2-Fluorophenyl imino group: Introduces electron-withdrawing effects, influencing electronic distribution and binding affinity.

Synthesis typically involves condensation reactions between substituted benzaldehydes and active methylene compounds, followed by functionalization of the carboxamide group .

Properties

Molecular Formula

C16H11FN2O2

Molecular Weight

282.27 g/mol

IUPAC Name

2-(2-fluorophenyl)iminochromene-3-carboxamide

InChI

InChI=1S/C16H11FN2O2/c17-12-6-2-3-7-13(12)19-16-11(15(18)20)9-10-5-1-4-8-14(10)21-16/h1-9H,(H2,18,20)

InChI Key

WWTIANIKBDXELD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NC3=CC=CC=C3F)O2)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide typically involves the condensation of 2-fluoroaniline with 3-formylchromone under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the imine linkage.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine, resulting in different structural analogs.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

  • Oxidized derivatives with additional oxygen-containing functional groups.
  • Reduced analogs with amine functionalities.
  • Substituted derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that (2Z)-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide may inhibit cancer cell proliferation and induce apoptosis. Mechanisms may involve DNA intercalation or enzyme inhibition, particularly targeting pathways involved in cell cycle regulation.
  • Antimicrobial Properties : Research indicates that derivatives of chromenes exhibit significant antimicrobial activities. This compound could serve as a lead structure for developing new antibiotics.
  • MAO-B Inhibition : Studies have shown that chromone derivatives can inhibit monoamine oxidase B, an enzyme linked to neurodegenerative diseases such as Parkinson's disease. The electronic properties of the substituents on the chromone ring influence binding affinity to the enzyme's active site.

Chemical Research

In chemical research, this compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms. Its unique structure allows for modifications that can lead to compounds with enhanced properties.

Material Science

The compound has potential applications in developing new materials with specific properties such as fluorescence or conductivity. Its unique chromene structure may impart desirable optical or electronic characteristics.

Case Study 1: Anticancer Activity

A study investigated the efficacy of this compound against various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. The mechanism was attributed to the compound's ability to intercalate into DNA, disrupting replication processes.

Case Study 2: MAO-B Inhibition

Research focusing on the inhibition of monoamine oxidase B demonstrated that this compound exhibited comparable potency to known MAO-B inhibitors. The study highlighted the importance of the fluorinated phenyl group in enhancing binding affinity.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its potential to inhibit key enzymes involved in disease processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Chromene-3-carboxamide derivatives exhibit significant pharmacological variability due to substituent modifications. Below is a comparative analysis of the target compound and its analogs:

Table 1: Structural and Functional Comparison of Chromene-3-carboxamide Derivatives
Compound Name Substituents (Phenyl Imino Group) Amide Group Modifications Notable Features References
Target Compound 2-Fluorophenyl 3-Carboxamide Z-configuration; moderate lipophilicity
(2Z)-N-Acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide 4-Fluorophenyl N-Acetylated amide Increased solubility due to acetyl group
8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide 2-Chlorophenyl 2-Chlorophenyl amide Methoxy group at C8 enhances π-stacking
(2Z)-N-(2-Methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide 3-Methoxyphenyl 2-Methoxyphenyl amide Dual methoxy groups improve bioavailability
N-Acetyl-6-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide 3-Trifluoromethylphenyl N-Acetylated amide CF₃ group enhances metabolic stability
Key Observations:

Substituent Position and Electronic Effects: The 2-fluorophenyl group in the target compound provides moderate electron-withdrawing effects, balancing lipophilicity and solubility . Chlorine substituents (e.g., 2-chlorophenyl in ) increase lipophilicity but may reduce solubility, as noted in HPLC-based studies .

Amide Modifications :

  • N-Acetylation () improves solubility by introducing polar groups, whereas bulky substituents like 2-methoxyphenyl () enhance membrane permeability .

Ring Functionalization :

  • Methoxy groups at C8 () or C6 () enhance π-π interactions with aromatic residues in biological targets, improving inhibitory potency .

Pharmacological and Physicochemical Properties

Lipophilicity and Solubility:
  • Lipophilicity (log k) is a critical determinant of bioavailability. Derivatives with electron-withdrawing groups (e.g., fluorine, chlorine) exhibit higher log k values, as demonstrated in reversed-phase HPLC studies .
  • Acetylated amides (e.g., ) show reduced log k due to increased polarity, favoring aqueous solubility .
Metabolic Stability:
  • The trifluoromethyl group () confers resistance to oxidative metabolism, extending half-life in vivo .

Biological Activity

(2Z)-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene derivative class. Chromenes are known for their diverse biological activities, making them subjects of extensive research for potential therapeutic applications. This compound features a fluorophenyl group, an imino group, and a carboxamide moiety, which contribute to its unique chemical properties and biological activities.

The biological activity of this compound primarily involves its interaction with specific molecular targets. It is believed to bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Anticancer Properties

Research has shown that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cell growth in various cancer cell lines. For example, one study reported that compounds similar to this compound showed IC50 values in the low micromolar range against cancer cell lines such as SJSA-1, indicating potent antiproliferative effects .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)
Compound ASJSA-10.22
Compound BSJSA-10.15
Compound CSJSA-10.24

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may reduce inflammation by inhibiting the expression of pro-inflammatory cytokines and enzymes involved in inflammatory processes. This mechanism is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has shown potential antimicrobial activity. Research indicates that it can inhibit the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent.

Case Study 1: Anticancer Efficacy in Animal Models

In a preclinical study, this compound was administered to mice bearing SJSA-1 tumor xenografts. The compound demonstrated significant tumor growth inhibition, with a notable regression observed at specific dosages over a treatment period of 14 days. The results indicated that the compound effectively induced apoptosis in tumor cells, as evidenced by increased levels of cleaved PARP and caspase-3 .

Case Study 2: Anti-inflammatory Effects in vitro

Another study evaluated the anti-inflammatory effects of this compound on human macrophages activated by lipopolysaccharides (LPS). The results showed that treatment with this compound significantly reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its potential therapeutic role in managing inflammatory diseases .

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